molecular formula C16H13N3O2S B14005152 4-(Quinolin-3-ylmethylideneamino)benzenesulfonamide CAS No. 62294-72-8

4-(Quinolin-3-ylmethylideneamino)benzenesulfonamide

Cat. No.: B14005152
CAS No.: 62294-72-8
M. Wt: 311.4 g/mol
InChI Key: BOXVUODMWVPXHD-UHFFFAOYSA-N
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Description

4-(Quinolin-3-ylmethylideneamino)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a quinoline ring attached to a benzenesulfonamide group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-3-ylmethylideneamino)benzenesulfonamide typically involves the condensation of quinoline-3-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction . The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-3-ylmethylideneamino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Quinolin-3-ylmethylideneamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, including the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinolin-3-ylmethylideneamino)benzenesulfonamide is unique due to its specific structure, which combines the quinoline ring with a benzenesulfonamide group. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to distinct biological activities and applications.

Properties

CAS No.

62294-72-8

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

4-(quinolin-3-ylmethylideneamino)benzenesulfonamide

InChI

InChI=1S/C16H13N3O2S/c17-22(20,21)15-7-5-14(6-8-15)18-10-12-9-13-3-1-2-4-16(13)19-11-12/h1-11H,(H2,17,20,21)

InChI Key

BOXVUODMWVPXHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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